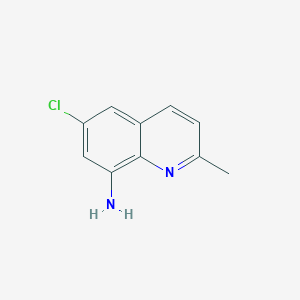
2-(1H-吲哚-6-基)乙醇
描述
2-(1H-Indol-6-yl)ethanol is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
科学研究应用
2-(1H-Indol-6-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of indole-based signaling molecules, which play crucial roles in microbial communication and plant growth regulation.
Medicine: Indole derivatives, including 2-(1H-Indol-6-yl)ethanol, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.
作用机制
Target of Action
2-(1H-Indol-6-yl)ethanol, like many indole derivatives, has been found to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, and even exhibit anticancer properties .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, disrupting the biochemical pathways in which these enzymes play a role . .
Pharmacokinetics
It is known that indole derivatives can be metabolized in the liver .
Result of Action
Indole derivatives have been found to have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-6-yl)ethanol typically involves the reduction of 2-(1H-Indol-6-yl)acetaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 2-(1H-Indol-6-yl)ethanol may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction of 2-(1H-Indol-6-yl)acetaldehyde to 2-(1H-Indol-6-yl)ethanol.
Types of Reactions:
Oxidation: 2-(1H-Indol-6-yl)ethanol can undergo oxidation to form 2-(1H-Indol-6-yl)acetaldehyde or 2-(1H-Indol-6-yl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned, the reduction of 2-(1H-Indol-6-yl)acetaldehyde to 2-(1H-Indol-6-yl)ethanol is a key reaction.
Substitution: The hydroxyl group in 2-(1H-Indol-6-yl)ethanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(1H-Indol-6-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products:
Oxidation: 2-(1H-Indol-6-yl)acetaldehyde, 2-(1H-Indol-6-yl)acetic acid.
Reduction: 2-(1H-Indol-6-yl)ethanol.
Substitution: 2-(1H-Indol-6-yl)ethyl chloride.
相似化合物的比较
Tryptophol: 2-(1H-Indol-3-yl)ethanol, a naturally occurring indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to 2-(1H-Indol-6-yl)ethanol.
Serotonin: 5-Hydroxytryptamine, a neurotransmitter with an indole structure.
Uniqueness: 2-(1H-Indol-6-yl)ethanol is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in synthetic chemistry and biological research, differentiating it from other indole derivatives.
属性
IUPAC Name |
2-(1H-indol-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-4-8-1-2-9-3-5-11-10(9)7-8/h1-3,5,7,11-12H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRSAELFESXUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514490 | |
| Record name | 2-(1H-Indol-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321745-14-6 | |
| Record name | 2-(1H-Indol-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-6-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


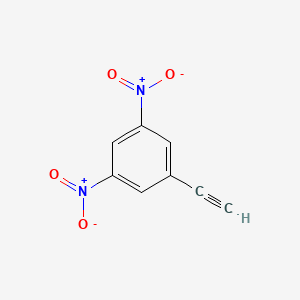
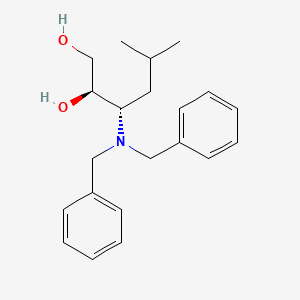
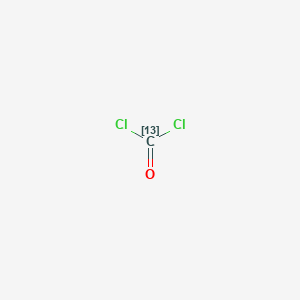
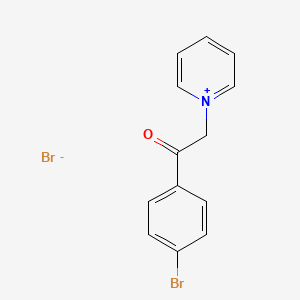

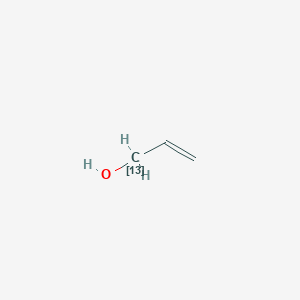
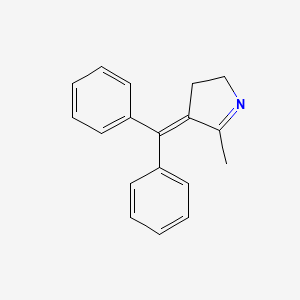


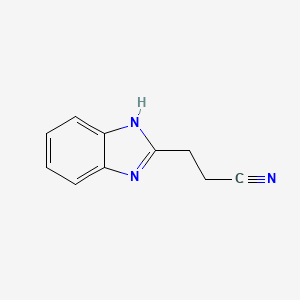
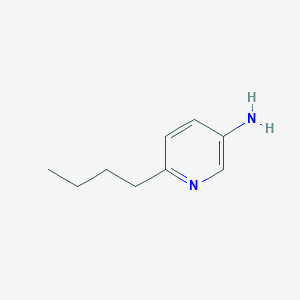
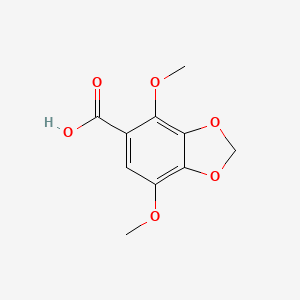
![5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B1625893.png)
